molecular formula C20H30BrCoN6O2 B134737 Doxovir CAS No. 158318-97-9

Doxovir

Cat. No. B134737
M. Wt: 525.3 g/mol
InChI Key: PYKZINFEKIIUQO-XURFAINESA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxovir is a novel antiviral drug that has gained a lot of attention in recent years due to its potential therapeutic applications. The drug is a nucleotide analogue that has been designed to target viral replication and inhibit the spread of infection. In

Mechanism Of Action

Doxovir works by inhibiting the activity of the viral polymerase enzyme, which is essential for viral replication. The drug is incorporated into the viral genome during replication, resulting in the termination of viral replication. The drug also inhibits the activity of the reverse transcriptase enzyme, which is essential for the replication of retroviruses such as HIV.

Biochemical And Physiological Effects

Doxovir has been shown to have several biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in infected cells, and the inhibition of cancer cell growth. The drug has also been shown to have a low toxicity profile, making it a promising candidate for further clinical development.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Doxovir in lab experiments is its specificity for viral replication, which allows researchers to study the effects of the drug on viral replication without affecting other cellular processes. However, the synthesis method of the drug is complex and requires specialized expertise and equipment, which can limit its use in certain research settings.

Future Directions

Several future directions for the development of Doxovir have been proposed, including the optimization of the drug synthesis method, the exploration of its potential use in combination with other antiviral drugs, and the development of new formulations for clinical use. The drug's potential use in cancer treatment also warrants further investigation, as it has shown promising results in vitro.
Conclusion:
Doxovir is a promising antiviral drug that has shown potential therapeutic applications in several research studies. The drug's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in this paper. Further research is needed to optimize the drug synthesis method and explore its potential use in combination with other antiviral drugs and in cancer treatment.

Synthesis Methods

The synthesis of Doxovir involves several steps, including the preparation of the starting materials, the synthesis of the nucleotide analogue, and the purification of the final product. The nucleotide analogue is synthesized using a combination of chemical and enzymatic reactions, and the final product is purified using chromatography techniques. The synthesis method is complex and requires specialized equipment and expertise.

Scientific Research Applications

Doxovir has been extensively studied for its antiviral properties, and its potential therapeutic applications have been explored in several research studies. The drug has been shown to inhibit the replication of several viruses, including HIV, hepatitis B and C, and herpes simplex virus. The drug has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

158318-97-9

Product Name

Doxovir

Molecular Formula

C20H30BrCoN6O2

Molecular Weight

525.3 g/mol

IUPAC Name

cobalt(3+);2-methyl-1H-imidazole;(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate;bromide

InChI

InChI=1S/C12H20N2O2.2C4H6N2.BrH.Co/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16;2*1-4-5-2-3-6-4;;/h7-8,15-16H,5-6H2,1-4H3;2*2-3H,1H3,(H,5,6);1H;/q;;;;+3/p-3/b11-7-,12-8-,13-9?,14-10?;;;;

InChI Key

PYKZINFEKIIUQO-XURFAINESA-K

Isomeric SMILES

CC1=NC=CN1.CC1=NC=CN1.C/C(=C/C(=NCCN=C(/C=C(\[O-])/C)C)C)/[O-].[Co+3].[Br-]

SMILES

CC1=NC=CN1.CC1=NC=CN1.CC(=CC(=NCCN=C(C)C=C(C)[O-])C)[O-].[Co+3].[Br-]

Canonical SMILES

CC1=NC=CN1.CC1=NC=CN1.CC(=CC(=NCCN=C(C)C=C(C)[O-])C)[O-].[Co+3].[Br-]

synonyms

CTC 96
CTC-96
Doxovi

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.